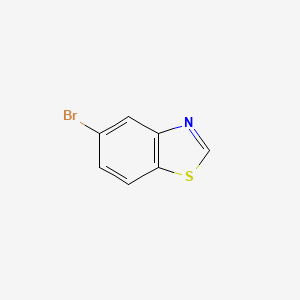

4-溴-2-(二氟甲基)-噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

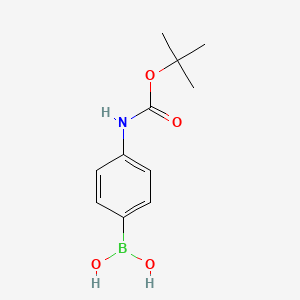

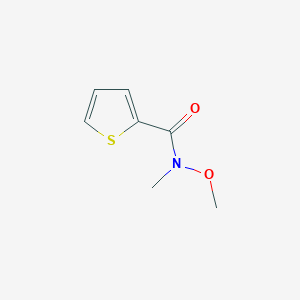

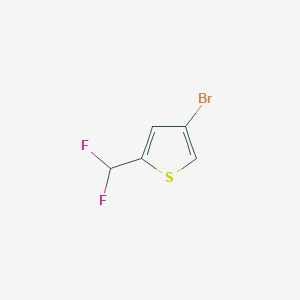

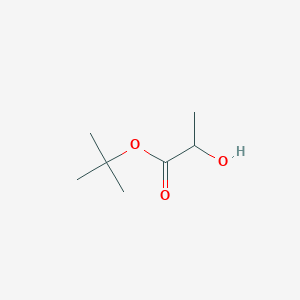

The compound "4-Bromo-2-(difluoromethyl)-thiophene" is a brominated thiophene derivative with a difluoromethyl group attached to its second carbon atom. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. The presence of the bromo and difluoromethyl groups on the thiophene ring can significantly alter its chemical reactivity and physical properties, making it a compound of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of brominated thiophenes can be achieved through various methods. One approach involves the copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, leading to the formation of 2-substituted benzo[b]thiophenes . Another method is the intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) to give 2-bromobenzofurans(thiophenes) using a trace amount of copper catalyst . Additionally, a one-pot desulfurative-fluorination-bromination reaction has been reported to synthesize dibromo-difluoroalkyl thiophenes . These methods highlight the versatility of brominated thiophenes synthesis, which can be tailored to introduce various functional groups, such as the difluoromethyl group.

Molecular Structure Analysis

The molecular structure of brominated thiophenes can be analyzed using NMR spectroscopy, as demonstrated in the structural analysis of poly(tetrafluorobenzo[c]thiophene) and its oligomers . NMR techniques provide detailed information about the electronic environment of the atoms within the molecule, which is crucial for understanding the compound's reactivity and properties. Computational investigations also offer insights into the intermolecular interactions of brominated thiophenes, revealing their electron-accepting and donating characters .

Chemical Reactions Analysis

Brominated thiophenes participate in various chemical reactions due to the presence of reactive sites on the molecule. For instance, the bromo group can be involved in palladium-catalyzed C-S bond formation reactions, leading to the synthesis of highly substituted thiophenes and benzo[b]thiophenes . The difluoromethyl group can also engage in radical cyclization reactions, as seen in the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines . These reactions demonstrate the compound's potential as a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Bromo-2-(difluoromethyl)-thiophene" are influenced by the electron-withdrawing effects of the bromo and difluoromethyl groups. These substituents can affect the compound's boiling point, solubility, and stability. The electron-withdrawing nature of the bromine atom has been shown to impact the electrochromic behavior of related compounds, such as poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene) . Moreover, the regioselectivity in the synthesis of bromo-alkylthiophenes can lead to compounds with different physical and chemical properties, which can be exploited in the design of materials with specific characteristics .

科学研究应用

1. 调节聚(噻吩)的光学性质

研究表明了通过后功能化(包括引入溴等各种官能团)改性聚噻吩(例如聚(3-己基噻吩) (P3HT))的潜力。已发现该方法可以系统地研究电子和空间位阻对聚(噻吩)的光学和光物理性质的影响。例如,溴基团等可以增加固态荧光产率 (Φfl),为开发具有针对各种应用而定制光学性质的材料提供了宝贵的见解 (Li, Vamvounis, & Holdcroft, 2002)。

2. 噻吩衍生物的合成和表征

涉及溴基团的新型噻吩衍生物的合成和表征在材料科学领域至关重要。例如,涉及溴基团的噻吩衍生物的振动光谱和 DFT 模拟的研究揭示了其分子性质的重要信息,这对于各种科学应用至关重要 (Balakit 等人,2017)。

3. 共聚研究

已经研究了涉及 4-溴-2-乙烯基噻吩的共聚物的反应性。了解与甲基丙烯酸甲酯和正丁基丙烯酸酯等常见单体的共聚行为有助于开发具有特定性质的新型聚合物材料,可用于各种工业和科学应用 (Trumbo, 1992)。

4. 聚(氯乙烯)的光稳定剂

对包括溴基团在内的新型噻吩衍生物的研究表明它们作为聚(氯乙烯) (PVC) 光稳定剂的有效性。已经证明这些材料可以降低 PVC 中的光降解水平,这一发现对于提高 PVC 基产品的耐用性和使用寿命很有价值 (Balakit 等人,2015)。

属性

IUPAC Name |

4-bromo-2-(difluoromethyl)thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2S/c6-3-1-4(5(7)8)9-2-3/h1-2,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSAHMIQBUZQQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375737 |

Source

|

| Record name | 4-bromo-2-(difluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(difluoromethyl)thiophene | |

CAS RN |

627526-93-6 |

Source

|

| Record name | 4-Bromo-2-(difluoromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627526-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-(difluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)